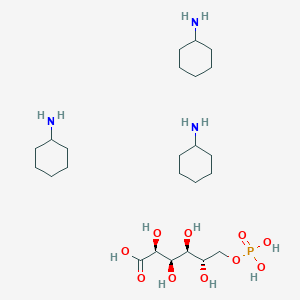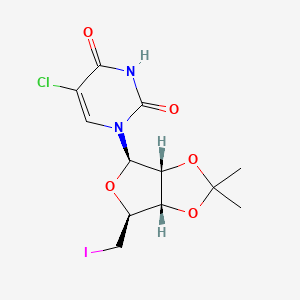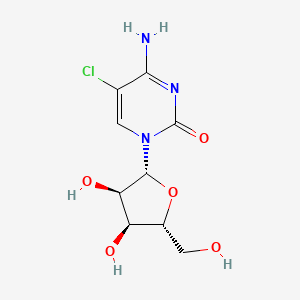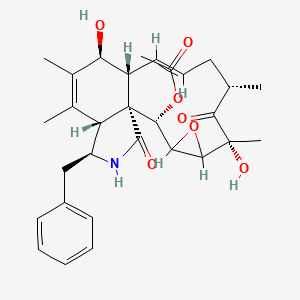
p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₁₉NO₈ and its molecular weight is 389.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Application in Enzymatic Assays
Synthesis for Alpha Amylases Assays : A study by Satomura et al. (1988) synthesized p-nitrophenyl α-maltopentaoside, a derivative with a benzyl group on O-6 of the terminal d-glucosyl group, for use as a substrate in alpha amylases assays. This compound, after specific reduction and debenzoylation steps, proved suitable for assessing alpha amylase activity, particularly when used with glucoamylase and α-d-glucosidase as coupling enzymes (Satomura et al., 1988).
Alpha-Amylase Activity Assay : Another study by the same group developed a method to assay total alpha-amylase activity in human fluids using a benzyl derivative of p-nitrophenyl α-maltopentaoside, referred to as BG5P. This method simplifies routine clinical assays of alpha-amylase activity (Satomura et al., 1988).
Chemical Synthesis Applications
Synthesis of Disaccharides for Immunogens : Ekborg et al. (1982) used p-nitrophenyl derivatives, including 4,6-O-benzylidene-alpha-D-glucopyranoside, to synthesize disaccharides for preparing immunogens that occur on glycoproteins. This approach highlights its role in developing components for immunological research (Ekborg et al., 1982).
Glycoside Synthesis for Analytical Studies : Iyer and Goldstein (1969) described the synthesis of p-nitrophenyl β-sophoroside and β-laminarabioside using p-nitrophenyl 4,6-O-benzylidene-β-d-glucopyranoside, demonstrating its utility in preparing specific glycosides for analytical studies (Iyer & Goldstein, 1969).
Mécanisme D'action
Target of Action
The primary target of p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside is α-glucosidase , an enzyme that catalyzes the hydrolysis of α-glucosidic linkages .
Mode of Action
This compound acts as a chromogenic substrate for α-glucosidase . The enzyme cleaves the glycosidic bond in the compound, resulting in the release of p-nitrophenol, which is a yellow-colored product .
Biochemical Pathways
The compound is involved in the glycosidase pathway . When the α-glucosidase enzyme acts on the compound, it breaks down the glycosidic bond, leading to the release of glucose and p-nitrophenol . This reaction is part of the broader carbohydrate metabolism process.
Pharmacokinetics
It is known that the compound is soluble in dmso and hot methanol , which suggests that it may have good bioavailability.
Result of Action
The cleavage of this compound by α-glucosidase results in the release of p-nitrophenol . This yellow-colored product can be easily detected, making the compound useful in biochemical research, particularly in studies involving α-glucosidase activity.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The compound is stable at -20°C , suggesting that it can maintain its efficacy under cold conditions.
Propriétés
IUPAC Name |
(2R,4aR,6R,7R,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17-,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBDVEKOBCWPHZ-UPGMHYFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O[C@@H](O1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/no-structure.png)
![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)
![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)







![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

